Cas no 367263-86-3 (Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-acetyl- (9CI))

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-acetyl- (9CI) structure
367263-86-3 structure
Product Name:Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-acetyl- (9CI)
CAS No:367263-86-3
MF:C11H9NO
MW:171.195262670517
CID:1023390
PubChem ID:22714702
Update Time:2025-04-20

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-acetyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 5-acetyl- (9CI)
    • 5-Acetylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
    • 367263-86-3
    • DB-253320
    • KXZDPVISANUYNB-UHFFFAOYSA-N
    • 6-Acetyl-1-benzocyclobutanecarbonitrile
    • SCHEMBL6584249
    • Inchi: 1S/C11H9NO/c1-7(13)10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3
    • InChI Key: KXZDPVISANUYNB-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC=CC2=C1C(C#N)C2

Computed Properties

  • Exact Mass: 171.068
  • Monoisotopic Mass: 171.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9A^2
  • XLogP3: 0.6
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